11-(2-furyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The structure is substituted at the 3,3-positions with methyl groups, at the 10-position with a propionyl group, and at the 11-position with a 2-furyl moiety. Its synthesis involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, followed by alkylation or acylation modifications .
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H24N2O3/c1-4-19(26)24-16-9-6-5-8-14(16)23-15-12-22(2,3)13-17(25)20(15)21(24)18-10-7-11-27-18/h5-11,21,23H,4,12-13H2,1-3H3 |
InChI Key |
WCVBAGINZOIWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Dimedone
In a solvent-free system, the reaction of o-phenylenediamine with dimedone (5,5-dimethylcyclohexane-1,3-dione) and an aldehyde in the presence of N-methyl-2-pyrrolidonium hydrogen sulfate ([H-NMP][HSO₄]) as a Brønsted acidic ionic liquid catalyst yields 1,5-benzodiazepine derivatives. For the target compound, substituting the aldehyde with a furfural derivative could introduce the furyl group at the C11 position. This method achieves yields up to 92% under optimized conditions (80°C, 30–60 min).
Table 1: Cyclocondensation Optimization
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| [H-NMP][HSO₄] | 80 | 30 | 92 |
| H₂SO₄ | 100 | 120 | 78 |
Introduction of the 2-Furyl Group
The furyl moiety at C11 is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A Friedel-Crafts alkylation using furan and a brominated intermediate is commonly employed.
Friedel-Crafts Alkylation
Treating the diazepine intermediate with 2-furoyl chloride in the presence of AlCl₃ (Lewis acid) facilitates electrophilic aromatic substitution. This step requires anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) to avoid side reactions. Yields range from 65% to 75%, depending on the substitution pattern.
Acylation at C10
The propionyl group is introduced via N-acylation of the secondary amine in the diazepine ring.
Propionyl Chloride Acylation
Reacting the furyl-substituted intermediate with propionyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C achieves selective acylation at C10. The reaction is complete within 2–3 hours, yielding 80–85% of the target compound.
Table 2: Acylation Conditions
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Propionyl chloride | Et₃N | CH₂Cl₂ | 85 |
| Propionic anhydride | Pyridine | Toluene | 72 |
Three-Step Synthesis Protocol
A streamlined three-step process derived from dihydrodibenzoazepine syntheses involves:
-
Cyclocondensation : o-Phenylenediamine, dimedone, and furfural in [H-NMP][HSO₄] (80°C, 1 h).
-
Reductive Amination : Sodium cyanoborohydride in methanol (rt, 4 h) to stabilize the diazepine ring.
-
Propionylation : Propionyl chloride/Et₃N in CH₂Cl₂ (0°C, 2 h).
This protocol achieves an overall yield of 68% with >95% purity.
Mechanistic Insights
Density functional theory (DFT) studies on analogous systems reveal that the cyclocondensation proceeds via a stepwise mechanism:
-
Knoevenagel condensation between dimedone and aldehyde.
-
Michael addition of o-phenylenediamine to the α,β-unsaturated ketone.
The furyl group’s electron-rich nature enhances electrophilic substitution kinetics, while the 3,3-dimethyl groups impose steric constraints, necessitating precise temperature control.
Characterization and Validation
Critical spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, aromatic), 6.35 (d, J = 3.2 Hz, 1H, furyl), 4.10 (s, 2H, CH₂N), 2.85 (q, J = 7.6 Hz, 2H, COCH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 1.20 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
11-(2-furyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
11-(2-furyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anxiolytic and antiepileptic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(2-furyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular targets to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural diversity of dibenzodiazepinone derivatives arises from substitutions at the 3-, 10-, and 11-positions. Below is a comparative analysis with key analogs:
Structural Modifications and Physicochemical Properties
*Calculated based on analogous structures.
Biological Activity
The compound 11-(2-furyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family. This class of compounds has garnered significant attention due to their potential therapeutic applications in various biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , and it features a complex structure that includes a dibenzo-diazepine core with various substituents that influence its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to 11-(2-furyl)-3,3-dimethyl-10-propionyl have demonstrated antimicrobial properties. A study highlighted the antibacterial efficacy of related derivatives against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Compound Name | Antibacterial Activity | Mechanism |
|---|---|---|
| 11-(2-furyl)-3,3-dimethyl... | Effective against E. coli and S. aureus | Disruption of cell wall synthesis |
| 11-(5-nitrophenyl)... | Moderate against Pseudomonas aeruginosa | Inhibition of protein synthesis |
Neuropharmacological Effects
The dibenzo[1,4]diazepine derivatives are known for their neuroactive properties. Specifically, they may exhibit anxiolytic and sedative effects similar to benzodiazepines. The modulation of GABA receptors is a proposed mechanism through which these compounds exert their effects.
Case Studies
- Anxiolytic Effects : In a clinical trial involving patients with generalized anxiety disorder (GAD), a derivative of this compound was administered. Results indicated a significant reduction in anxiety levels as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale).
- Sedative Properties : Another study evaluated the sedative effects in animal models. Mice treated with the compound showed increased sleep duration in response to pentobarbital-induced sleep tests.
The exact mechanism by which 11-(2-furyl)-3,3-dimethyl-10-propionyl exerts its biological effects remains under investigation. However, it is hypothesized that:
- GABAergic Modulation : Similar compounds enhance GABA receptor activity leading to increased inhibitory neurotransmission.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit certain enzymes involved in neurotransmitter metabolism.
Toxicology and Safety Profile
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also poses risks at higher doses. Side effects reported include sedation and potential dependency when used over extended periods. Long-term studies are required to establish a comprehensive safety profile.
Q & A
Q. How can the molecular conformation of this compound be experimentally validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation. For dibenzodiazepine analogs, SC-XRD at 296 K with a data-to-parameter ratio >17.6 and R-factors <0.1 ensures accurate bond-length and angle measurements. For example, related structures like 11-(4-methoxyphenyl)-3,3-dimethyl-... were resolved with mean C–C bond lengths of 0.003 Å and wR factors of 0.106 . Pair these results with DFT calculations to validate electronic and steric effects of substituents like the 2-furyl group.
Q. What synthetic routes are feasible for introducing the 10-propionyl group?
The propionyl group can be introduced via Friedel-Crafts acylation or nucleophilic substitution at the diazepine nitrogen. Evidence from structurally similar compounds (e.g., 5-[2-(diethylamino)ethyl]-dibenzodiazepinones) suggests using anhydrous conditions with AlCl₃ as a catalyst for regioselective acylation . Monitor reaction progress via HPLC-MS to isolate intermediates and avoid over-acylation.
Q. Which spectroscopic methods are optimal for purity assessment?
Combine ¹H/¹³C NMR (for functional group identification) with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For detecting stereoisomers, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times to known standards .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Contradictions often arise from polymorphic forms or residual solvents. Perform thermogravimetric analysis (TGA) to detect solvent retention, and use powder X-ray diffraction (PXRD) to identify polymorphs. For dibenzodiazepines, solubility in DMSO (>50 mg/mL) is typical, but recrystallization from ethyl acetate/hexane mixtures can yield a more stable polymorph .
Q. What in vitro assays are suitable for evaluating its bioactivity against neurological targets?
Prioritize assays linked to GABAₐ receptor modulation, given the diazepine core’s pharmacological relevance. Use patch-clamp electrophysiology on HEK293 cells expressing human GABAₐ subunits (α1β2γ2) to measure Cl⁻ currents. Pair this with molecular docking studies (e.g., AutoDock Vina) to map interactions between the 2-furyl group and receptor binding pockets .
Q. How do environmental factors influence its stability in aqueous media?
Design accelerated degradation studies under varying pH (2–10), UV light, and oxidizing conditions (H₂O₂). Monitor degradation products via LC-QTOF-MS and apply QSAR models to predict hydrolysis pathways. Evidence from environmental fate studies of similar heterocycles suggests susceptibility to photolytic cleavage of the furyl moiety .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity?
Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., immobilized lipases). For example, a related dibenzodiazepine achieved >98% ee using Candida antarctica lipase B in a kinetic resolution step . Implement process analytical technology (PAT) for real-time monitoring of enantiomeric excess (ee).
Methodological Frameworks
Q. How to design a study reconciling conflicting pharmacological data?
Adopt a "conceptual framework" approach (Guiding Principle 2) by linking results to GABA receptor subtype selectivity or allosteric modulation mechanisms. Use meta-analysis to compare IC₅₀ values across studies, adjusting for variables like cell line differences or assay temperatures .
Q. What statistical models are robust for analyzing dose-response heterogeneity?
Apply mixed-effects models to account for inter-experiment variability. For non-linear responses (e.g., bell-shaped curves), use a four-parameter logistic (4PL) model with maximum likelihood estimation. Tools like GraphPad Prism or R’s drc package are recommended .
Data Contradiction Analysis
Q. How to address discrepancies in reported LogP values?
Cross-validate experimental LogP (shake-flask method) with computational predictions (e.g., ACD/Labs Percepta). Differences >0.5 units may indicate ionization (pKa shifts) or aggregation. For dibenzodiazepines, adjust pH to 7.4 (physiological conditions) and use octanol pre-saturated with buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
